An In-Depth Technical Guide to Carboxy-PTIO Potassium Salt: Chemical Structure, Stability, and Application as a Nitric Oxide Scavenger
An In-Depth Technical Guide to Carboxy-PTIO Potassium Salt: Chemical Structure, Stability, and Application as a Nitric Oxide Scavenger
This guide provides a comprehensive technical overview of Carboxy-PTIO potassium salt, a critical tool for researchers and drug development professionals investigating the multifaceted roles of nitric oxide (NO). We will delve into its chemical architecture, stability considerations, and the nuanced mechanics of its function as a potent NO scavenger. This document is designed to equip you with the foundational knowledge and practical insights necessary for the effective and accurate application of Carboxy-PTIO in your experimental designs.
The Chemical Identity of Carboxy-PTIO Potassium Salt
Carboxy-PTIO potassium salt, formally known as 2-(4-carboxyphenyl)-4,5-dihydro-4,4,5,5-tetramethyl-1H-imidazolyl-1-oxy-3-oxide, monopotassium salt, is a stable, water-soluble free radical.[1][2] Its utility in biological research stems from its specific and stoichiometric reaction with nitric oxide.[3][4]
Below is a table summarizing the key chemical and physical properties of Carboxy-PTIO potassium salt:
| Property | Value |
| CAS Number | 148819-94-7[3][5] |
| Molecular Formula | C₁₄H₁₆KN₂O₄[1][6] |
| Molecular Weight | 315.38 g/mol [1] |
| Appearance | Blue powder[6] |
| Purity | Typically ≥98%[6] |
| UV/Vis Maximum Absorption (λmax) | 232, 282, 368 nm[3][7] |
The unique structure of Carboxy-PTIO, featuring a nitronyl nitroxide moiety, is central to its NO scavenging activity. This structural feature allows for a direct and efficient reaction with the free radical nitric oxide.
Caption: Chemical structure of Carboxy-PTIO potassium salt.
Stability and Handling: Ensuring Experimental Integrity
Proper storage and handling of Carboxy-PTIO potassium salt are paramount to maintaining its efficacy and ensuring reproducible experimental outcomes.
Storage: For long-term storage, Carboxy-PTIO potassium salt should be kept as a crystalline solid at -20°C, where it is stable for at least four years.[3][8] Some suppliers recommend storage at 2-8°C.[9] It is advisable to desiccate the compound during storage.[1][10]
Solution Preparation and Stability: Carboxy-PTIO is valued for its water solubility.[1][2] Stock solutions can be prepared in various solvents. The table below provides solubility data in common laboratory solvents.
| Solvent | Solubility |
| PBS (pH 7.2) | ~35 mg/mL[3][7] |
| Water | 100 mg/mL[4][6] |
| Ethanol | ~1.6 mg/mL[3][7] |
| DMSO | ~1.4 mg/mL[3][7] |
| DMF | ~3.3 mg/mL[3][7] |
When preparing stock solutions in organic solvents, it is recommended to purge the solvent with an inert gas.[7][8] For biological experiments, further dilutions should be made in aqueous buffers or isotonic saline, ensuring the final concentration of the organic solvent is negligible to avoid physiological effects.[7]
Crucially, it is not recommended to store aqueous solutions of Carboxy-PTIO for more than one day. [7][8] For optimal results, prepare aqueous solutions fresh on the day of use.[4] If storage of a solution is necessary, it is recommended to store aliquots at -20°C for up to one month.[4] Before use, stored solutions should be equilibrated to room temperature and checked for any precipitation.[4]
The Mechanism of Nitric Oxide Scavenging
Carboxy-PTIO functions as a potent nitric oxide scavenger through a direct radical-radical reaction.[3] This stoichiometric interaction is a key advantage, allowing for a quantitative assessment of NO production. The primary reaction involves the oxidation of NO to nitrogen dioxide (NO₂) and the conversion of Carboxy-PTIO to its corresponding imino nitroxide, Carboxy-PTI (2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl).[11][12][13]
The reaction can be summarized as follows:
Carboxy-PTIO + NO → Carboxy-PTI + NO₂
However, the process is more complex than this single reaction suggests. The generated NO₂ can further react with another molecule of NO, leading to an overall stoichiometry of NO to Carboxy-PTIO that can range between 1:1 and 2:1.[12]
Caption: Reaction of Carboxy-PTIO with nitric oxide.
This reaction is the basis for using Carboxy-PTIO to inhibit NO-mediated biological effects. For instance, in the well-characterized NO/cGMP signaling pathway, NO activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).[14] By scavenging NO, Carboxy-PTIO prevents the activation of sGC, thereby inhibiting cGMP production and downstream signaling events.[14][15]
Caption: The NO/cGMP signaling pathway and the point of intervention by Carboxy-PTIO.
Experimental Protocols and Considerations
The following provides a general framework for the application of Carboxy-PTIO in a cell-based assay. Researchers should optimize concentrations and incubation times for their specific experimental system.
In Vitro Cell Culture Protocol
This protocol outlines the use of Carboxy-PTIO to investigate the role of NO in a cellular process, such as inflammation or apoptosis.
1. Preparation of Carboxy-PTIO Stock Solution:
-
Dissolve Carboxy-PTIO potassium salt in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 10 mM).[14]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.[14]
-
Prepare fresh or store aliquots at -20°C for short-term use.[4][14]
2. Cell Seeding:
-
Seed cells in an appropriate culture plate and allow them to adhere overnight.[14]
3. Pre-treatment with Carboxy-PTIO:
-
The following day, replace the culture medium with fresh medium containing the desired final concentration of Carboxy-PTIO (typically in the range of 100-200 µM).[11][14]
-
Incubate the cells for 1 hour to allow for equilibration of the scavenger.[11][14]
4. Stimulation:
-
After pre-treatment, add the NO donor (e.g., SNAP) or inflammatory stimulus (e.g., LPS) to the culture medium.[14]
-
Include appropriate controls: vehicle-treated cells, cells treated with the stimulus alone, and cells treated with Carboxy-PTIO alone.[14]
5. Incubation:
-
Incubate for the desired experimental duration (e.g., 24 hours).[14]
6. Endpoint Analysis:
-
Collect the supernatant to measure nitrite concentration (using the Griess Assay) or cytokine levels (using ELISA).[14]
-
Lyse the cells to analyze protein expression (e.g., iNOS, caspases) by Western Blot or other biochemical assays.[14]
Caption: In Vitro Cell Culture Experimental Workflow.
Important Considerations and Potential Pitfalls
While Carboxy-PTIO is a valuable tool, it is essential to be aware of its limitations to ensure accurate data interpretation:
-
Formation of Active Byproducts: The reaction of Carboxy-PTIO with NO produces Carboxy-PTI, which may have its own biological activity.[13][14] For example, Carboxy-PTI has been shown to inhibit dopamine uptake, which could confound results in neuroscience studies.[13]
-
Interference with Peroxynitrite Reactions: Carboxy-PTIO can interfere with reactions mediated by peroxynitrite (ONOO⁻), a reactive nitrogen species formed from the reaction of NO and superoxide.[15] It can inhibit peroxynitrite-induced nitration of tyrosine residues.[15]
-
Use in Electron Paramagnetic Resonance (EPR): Carboxy-PTIO is used for the EPR detection of NO.[3][16] The reaction of Carboxy-PTIO with NO leads to a change in the EPR spectrum, allowing for the quantification of NO.[16][17] However, the stability of the Carboxy-PTIO radical in biological samples can be a limiting factor for quantitative measurements.[18]
Conclusion
Carboxy-PTIO potassium salt is an indispensable tool for researchers investigating the diverse roles of nitric oxide. Its specificity as an NO scavenger, combined with its water solubility and stability, makes it suitable for a wide range of in vitro and in vivo applications.[14] A thorough understanding of its chemical properties, mechanism of action, and potential limitations is crucial for its effective use in unraveling the complexities of NO-mediated signaling in health and disease.
References
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BioCrick. Carboxy-PTIO, potassium salt (CAS 148819-94-7). [Link]
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ResearchGate. Scheme 1. Schematic representation of the reactions between NO and... [Link]
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Pfeiffer, S., Leopold, E., Hemmens, B., et al. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions. Free Radic. Biol. Med. 22, 787-794 (1997). [Link]
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ResearchGate. Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors. [Link]
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ResearchGate. Molecular structures and room temperature EPR spectra.(A) 100 μM cPTIO(NNO). [Link]
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ResearchGate. The EPR spectrum of carboxy-PTI progressively accumulates upon the... [Link]
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ResearchGate. Reactions of PTIO and carboxy-PTIO with *NO, NO2, and O2–. [Link]
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Semantic Scholar. Reactions of PTIO and Carboxy-PTIO with 䡠NO, 䡠NO2, and O2. [Link]
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De Michele, R., La Rocca, N., Lo Schiavo, F., & Zottini, M. (2014). Limits in the use of cPTIO as nitric oxide scavenger and EPR probe in plant cells and seedlings. Frontiers in plant science, 5, 23. [Link]
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